molecular formula C8H10Cl2N2 B1457857 2-Chloro-6-methyl-benzamidine hydrochloride CAS No. 1402672-54-1

2-Chloro-6-methyl-benzamidine hydrochloride

Cat. No. B1457857
M. Wt: 205.08 g/mol
InChI Key: CNHFQTBPUWSEJZ-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-benzamidine hydrochloride is a chemical compound with the CAS Number: 1402672-54-1. It has a molecular weight of 205.09 and its IUPAC name is 2-chloro-6-methylbenzenecarboximidamide hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-methyl-benzamidine hydrochloride is 1S/C8H9ClN2.ClH/c1-5-3-2-4-6 (9)7 (5)8 (10)11;/h2-4H,1H3, (H3,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2-Chloro-6-methyl-benzamidine hydrochloride is a white solid . Unfortunately, I could not find more detailed physical and chemical properties for this compound.

Scientific Research Applications

Radioligand for Dopamine D-2 Receptors

(de Paulis et al., 1988) explored a benzamide derivative with potential as a radioligand for dopamine D-2 receptors. They synthesized a specific iodine-125-labeled benzamide, highlighting its potency in binding dopamine D-2 receptors and potential for brain imaging via single-photon emission computed tomography.

Polymerization Reactions

(Greth & Elias, 1969) discussed the polymerization of benzamidine hydrochloride with acetanhydride, leading to the formation of triazin-polymers. This process demonstrated high yields and potential applications in the development of novel polymeric materials.

Metabolite Detection in Animals

In a study by (Bakke et al., 1988), 2,6-dichlorobenzamide (a related compound to 2-Chloro-6-methyl-benzamidine hydrochloride) was used to investigate its metabolism in rats and mice. They found that it was metabolized into various compounds, providing insights into the metabolism of benzamides in animal models.

Dopamine-D2 Antagonist Studies

(Hall et al., 1985) researched a substituted benzamide compound, eticlopride, as a selective blocker of dopamine-D2 binding sites in the rat brain. This study sheds light on the potential of benzamide derivatives in neuroscience research, particularly in understanding dopamine-related mechanisms.

Structural Analysis and Dopamine Receptor Binding

(Högberg et al., 1986) examined the structural characteristics of benzamides, like remoxipride hydrochloride, and their dopamine receptor binding properties. Their findings contribute to the understanding of how these compounds interact with receptors and their potential applications in pharmacology.

Synthesis of Conformationally Restricted Derivatives

The study by (Norman et al., 1993) focused on synthesizing derivatives of remoxipride, a benzamide, to explore their binding properties at dopamine D-2 receptors. These derivatives offer potential insights into the development of new neuroleptic agents.

Safety And Hazards

The safety information for 2-Chloro-6-methyl-benzamidine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-6-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c1-5-3-2-4-6(9)7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHFQTBPUWSEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-benzamidine hydrochloride

CAS RN

1402672-54-1
Record name 2-chloro-6-methylbenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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